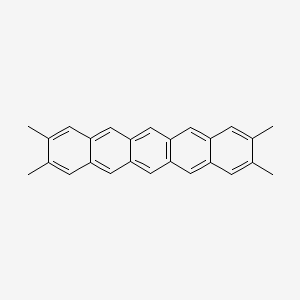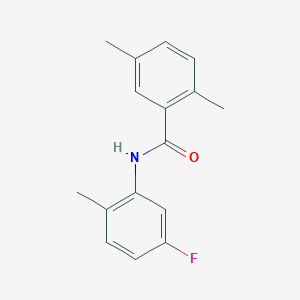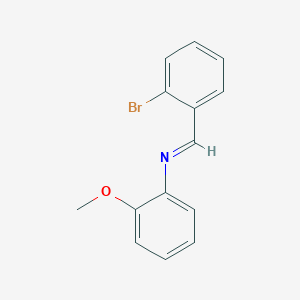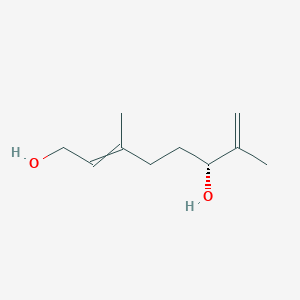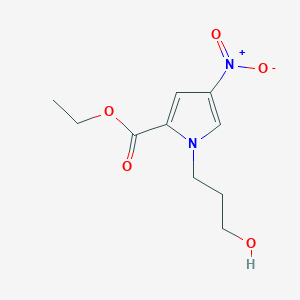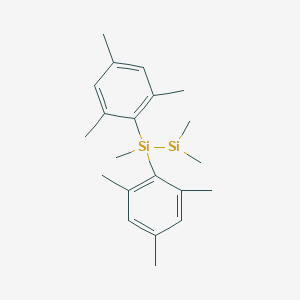
CID 11624274
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 11624274” is a heterocyclic IDH mutant inhibitor. It is particularly notable for its structural characteristics and its application in the field of medicine, especially in the treatment of diseases caused by IDH2 mutations .
Vorbereitungsmethoden
The preparation of CID 11624274 involves the synthesis of a s-triazine compound. The synthetic route includes the formation of a general formula (I) or a pharmaceutically acceptable salt thereof. The preparation method involves specific reaction conditions and the use of various reagents to achieve the desired compound . Industrial production methods for this compound are not explicitly detailed in the available literature, but typically involve large-scale synthesis techniques used in pharmaceutical manufacturing.
Analyse Chemischer Reaktionen
CID 11624274 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CID 11624274 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving IDH2 mutations.
Medicine: It is used in the development of treatments for diseases caused by IDH2 mutations, such as certain types of cancer.
Industry: It is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of CID 11624274 involves its inhibition of the activity of IDH2 mutants. This compound effectively inhibits the process of catalyzing alpha-ketoglutaric acid to generate 2-hydroxyglutaric acid by the IDH2 mutant. This inhibition is crucial in preventing and treating diseases caused by IDH2 mutations .
Vergleich Mit ähnlichen Verbindungen
CID 11624274 can be compared with other similar compounds, such as other IDH mutant inhibitors. These compounds share similar structural characteristics and mechanisms of action but may differ in their potency, specificity, and side effects. Some similar compounds include:
CID 11624275: Another IDH mutant inhibitor with slightly different structural characteristics.
CID 11624276: A compound with similar inhibitory effects but different pharmacokinetic properties
This compound stands out due to its specific structural features and its effectiveness in inhibiting IDH2 mutants, making it a valuable compound in medical research and treatment.
Eigenschaften
Molekularformel |
C21H31Si2 |
|---|---|
Molekulargewicht |
339.6 g/mol |
InChI |
InChI=1S/C21H31Si2/c1-14-10-16(3)20(17(4)11-14)23(9,22(7)8)21-18(5)12-15(2)13-19(21)6/h10-13H,1-9H3 |
InChI-Schlüssel |
PDEMRLJWAXWMBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Si](C)(C2=C(C=C(C=C2C)C)C)[Si](C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)
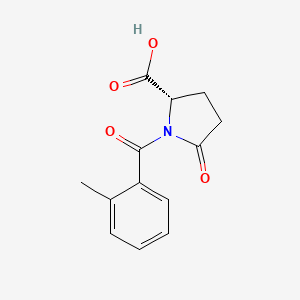
![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
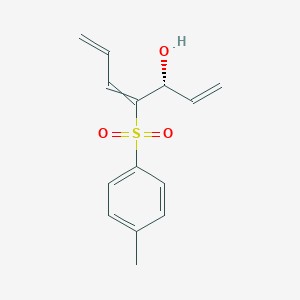
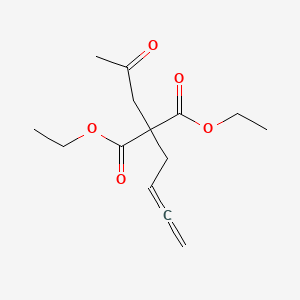
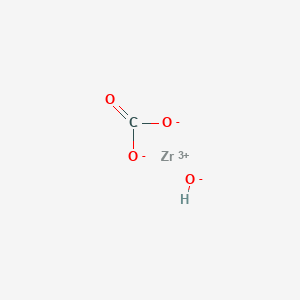
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
